molecular formula C22H17BrN2O3 B3695033 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B3695033
M. Wt: 437.3 g/mol
InChI Key: TYGMUNMHGLJXEF-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a benzoxazole moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5th position.

    Amidation: The brominated product is then reacted with 4-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while the benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include the corresponding aldehyde or carboxylic acid.

    Reduction: Products include the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is investigated for its potential as a therapeutic agent. It may exhibit activity against certain types of cancer cells or act as an inhibitor for specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzoxazole moiety may play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxy-N-phenylbenzamide: Lacks the benzoxazole moiety, which may result in different biological activity and chemical reactivity.

    2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the bromine atom, which may affect its reactivity in substitution reactions.

Uniqueness

The presence of both the bromine atom and the benzoxazole moiety in 5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide makes it unique. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-3-9-18-20(11-13)28-22(25-18)14-4-7-16(8-5-14)24-21(26)17-12-15(23)6-10-19(17)27-2/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGMUNMHGLJXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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